Potassium (3-(1-(tert-butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentan-1-yl)trifluoroborate
CAS No.:
Cat. No.: VC18045940
Molecular Formula: C15H24BF3KNO2
Molecular Weight: 357.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H24BF3KNO2 |
|---|---|
| Molecular Weight | 357.26 g/mol |
| IUPAC Name | potassium;trifluoro-[3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1-bicyclo[1.1.1]pentanyl]boranuide |
| Standard InChI | InChI=1S/C15H24BF3NO2.K/c1-13(2,3)22-12(21)20-6-4-11(5-7-20)14-8-15(9-14,10-14)16(17,18)19;/h11H,4-10H2,1-3H3;/q-1;+1 |
| Standard InChI Key | DIBJSRVYALITTE-UHFFFAOYSA-N |
| Canonical SMILES | [B-](C12CC(C1)(C2)C3CCN(CC3)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Introduction
Structural and Molecular Characteristics
The compound’s structure integrates three key components: a bicyclo[1.1.1]pentane scaffold, a Boc-protected piperidine group, and a potassium trifluoroborate moiety. The bicyclo[1.1.1]pentane unit is a strained hydrocarbon bridge serving as a bioisostere for aromatic rings, enhancing metabolic stability and solubility in drug candidates . The Boc group protects the piperidine’s amine, enabling selective deprotection during multistep syntheses. The trifluoroborate group facilitates participation in transition metal-catalyzed reactions, particularly cross-couplings .
Molecular Formula and Physicochemical Properties
The compound’s molecular formula is C₁₅H₂₄BF₃KNO₂, with a molecular weight of 357.26 g/mol. Key spectroscopic data, derived from analogous bicyclo[1.1.1]pentane derivatives, include:
-
¹H NMR: Resonances for the bicyclo[1.1.1]pentane protons appear as singlets near 2.2–2.7 ppm, while Boc-protected piperidine protons resonate between 1.4–3.5 ppm .
-
¹³C NMR: The carbonyl carbon of the Boc group appears at ~155 ppm, with bicyclo[1.1.1]pentane carbons near 50–60 ppm .
-
¹⁹F NMR: The trifluoroborate group shows a singlet at approximately −143 ppm .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₄BF₃KNO₂ |
| Molecular Weight | 357.26 g/mol |
| IUPAC Name | Potassium trifluoro-[3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1-bicyclo[1.1.1]pentanyl]boranuide |
| SMILES | B-(F)(F)F.[K+] |
| InChIKey | DIBJSRVYALITTE-UHFFFAOYSA-N |
Synthesis and Manufacturing
Bicyclo[1.1.1]pentane Intermediate Preparation
The synthesis begins with functionalizing bicyclo[1.1.1]pentane. A representative procedure involves lithiating [1.1.1]propellane with methyl lithium at −78°C, followed by quenching with electrophiles to introduce substituents . For example, reacting propellane with MeLi yields a lithiated intermediate, which is subsequently treated with boron trifluoride to form trifluoroborate salts .
Piperidine Functionalization
The Boc-protected piperidine moiety is introduced via nucleophilic substitution or coupling reactions. In one approach, 4-iodopiperidine is Boc-protected using di-tert-butyl dicarbonate, then subjected to nickel-catalyzed cross-coupling with the bicyclo[1.1.1]pentane trifluoroborate .
Multicomponent Dicarbofunctionalization
Recent advances employ nickel/photoredox dual catalysis for one-step synthesis of disubstituted bicyclo[1.1.1]pentanes. Propellane, aryl trifluoroborates, and alkyl halides react under irradiation to form unsymmetrical products, a method adaptable to the target compound .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The trifluoroborate group participates in palladium-catalyzed couplings with aryl halides, forming carbon-carbon bonds. This reactivity is leveraged to append aromatic or heteroaromatic groups to the bicyclo[1.1.1]pentane scaffold, a strategy critical in drug discovery .
Photoredox Catalysis
Under visible light irradiation, the compound generates boron-centered radicals, enabling couplings with electron-deficient alkenes or aryl diazonium salts. This method expands access to complex architectures inaccessible via traditional pathways .
Pharmaceutical Intermediate
The Boc-piperidine group is deprotected to a secondary amine, a common pharmacophore. The bicyclo[1.1.1]pentane’s rigidity improves drug candidates’ pharmacokinetic profiles by reducing conformational flexibility .
Recent Advances and Future Directions
The integration of nickel/photoredox catalysis has streamlined the synthesis of bicyclo[1.1.1]pentane derivatives, reducing step counts and improving yields . Future research may explore enantioselective functionalization and in vivo applications of derived pharmaceuticals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume